molecular formula C13H24N2O3 B3021319 N-Ethyl 1-BOC-piperidine-4-carboxamide CAS No. 1016716-42-9

N-Ethyl 1-BOC-piperidine-4-carboxamide

Cat. No. B3021319
CAS RN: 1016716-42-9
M. Wt: 256.34 g/mol
InChI Key: UXEYNQCEJHEOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Ethyl 1-BOC-piperidine-4-carboxamide” is a chemical compound with the CAS Number: 1016716-42-9. Its molecular weight is 256.35 and its IUPAC name is tert-butyl 4-[(ethylamino)carbonyl]-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for “N-Ethyl 1-BOC-piperidine-4-carboxamide” is 1S/C13H24N2O3/c1-5-14-11(16)10-6-8-15(9-7-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16) . This indicates that the compound has a piperidine ring with an ethylamino carbonyl group at the 4th position and a tert-butyl ester group at the 1st position.


Physical And Chemical Properties Analysis

“N-Ethyl 1-BOC-piperidine-4-carboxamide” is a compound with a molecular weight of 256.35 . It is typically stored in a refrigerated environment .

Safety and Hazards

“N-Ethyl 1-BOC-piperidine-4-carboxamide” should be handled with care. It is recommended to avoid breathing in the mist or vapors and to wear protective clothing, including gloves and eye/face protection . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

N-Ethyl 1-BOC-piperidine-4-carboxamide is a complex compound with a variety of potential targets. It’s worth noting that similar compounds have been used in the synthesis of GPR119 selective agonists , which are known to play a role in glucose homeostasis and energy metabolism.

Biochemical Pathways

Related compounds have been implicated in pathways related to glucose homeostasis and energy metabolism, particularly through the activation of gpr119 .

Result of Action

Related compounds have been shown to have effects on glucose homeostasis and energy metabolism .

properties

IUPAC Name

tert-butyl 4-(ethylcarbamoyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-5-14-11(16)10-6-8-15(9-7-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEYNQCEJHEOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl 1-BOC-piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl 1-BOC-piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Ethyl 1-BOC-piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-Ethyl 1-BOC-piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-Ethyl 1-BOC-piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-Ethyl 1-BOC-piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-Ethyl 1-BOC-piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.